(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride

Description

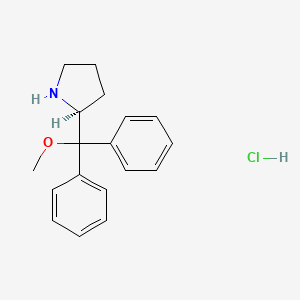

(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a methoxydiphenylmethyl group attached to the pyrrolidine ring at the 2-position. Its molecular structure combines a pyrrolidine core (a five-membered amine ring) with a methoxydiphenylmethyl group, which introduces steric bulk and electronic effects critical for substrate interactions.

Properties

IUPAC Name |

(2S)-2-[methoxy(diphenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-20-18(17-13-8-14-19-17,15-9-4-2-5-10-15)16-11-6-3-7-12-16;/h2-7,9-12,17,19H,8,13-14H2,1H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHZYFSWELMXRE-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride, also known as a diphenylprolinol methyl ether, is a compound with significant biological activity, particularly in the context of drug discovery and synthesis. This article explores its biological properties, applications, and relevant research findings.

- Molecular Formula : C18H22ClNO

- Molecular Weight : 303.8 g/mol

- CAS Number : 213274-16-9

- Purity : Typically 95% .

The compound exhibits a range of biological activities primarily due to its structural characteristics. It serves as a catalyst in various asymmetric synthesis reactions, which are crucial in developing enantioselective pharmaceuticals. The key reactions include:

- Intermolecular Asymmetric Michael Addition : This reaction allows for the synthesis of enantioselective ketones from aldehydes and nonactivated enones.

- Dipolar Cycloaddition Reactions : It facilitates the formation of stereoselective chiral bipyrazolidin-3-one derivatives.

- Asymmetric Nucleophilic Epoxidation : This process leads to the creation of enantioenriched spiro nitrogen heterocycles .

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound possesses anti-inflammatory and analgesic properties. A study by Ikuta et al. (1987) explored the synthesis of pyrrolidin-2-ones, identifying compounds with dual action against inflammation and pain .

2. Drug Development

The compound has been investigated for its potential in drug development, particularly in creating novel therapeutic agents targeting various conditions such as diabetes and cancer. The pyrrolidine scaffold is recognized for its versatility in medicinal chemistry, contributing to compounds with selective activity against specific biological targets .

Case Studies

- Enantiopure Derivatives : Research has shown that enantiopure derivatives of this compound exhibit enhanced biological activity compared to their racemic counterparts. For instance, modifications to the pyrrolidine structure have resulted in compounds with nanomolar activity against specific kinases involved in cancer progression .

- Pyrrolidine in Drug Discovery : A review highlighted the role of pyrrolidine derivatives in drug discovery, emphasizing their potential as scaffolds for bioactive molecules with target selectivity .

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Dual action against inflammation and pain | Ikuta et al. |

| Drug Development | Potential for novel therapeutic agents | PMC8352847 |

| Enantiomer Activity | Enhanced activity observed in enantiopure derivatives | Refubium |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride has been explored as an important intermediate in the synthesis of various pharmaceuticals. Its structural features facilitate the development of compounds with enhanced biological activity. For instance, enantiopure derivatives of this compound have shown improved efficacy in biological assays compared to their racemic counterparts.

Case Study: Antiviral Agents

In a study focused on the synthesis of inhibitors for hepatitis C virus (HCV) polymerase, this compound was utilized as a building block. The resulting derivatives demonstrated potent antiviral activity, highlighting the compound's utility in developing therapeutic agents against viral infections .

Organic Synthesis

Chiral Catalysts

This compound serves as a chiral catalyst in asymmetric synthesis processes. Its ability to induce chirality in reactions has made it valuable in producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Mechanistic Studies

Research has shown that this compound can facilitate reactions such as hydrosilylation and amination. These reactions benefit from the compound's unique structural properties, which enhance selectivity and yield .

Materials Science

Polymer Chemistry

The compound has been investigated for its role in polymerization processes, particularly in creating functionalized polymers with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Organic Light-Emitting Diodes (OLEDs)

In OLED research, this compound has been employed to modify the electronic properties of polymer films. This modification results in enhanced light emission efficiency and stability of the devices .

Data Table: Summary of Applications

| Field | Application | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Enhanced efficacy against HCV |

| Organic Synthesis | Chiral catalysts | Improved enantioselectivity in asymmetric reactions |

| Materials Science | Polymer chemistry | Increased mechanical strength and thermal stability |

| Electronics | OLEDs | Enhanced light emission efficiency |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The target compound’s enantiomer, (R)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride, shares identical molecular composition but differs in stereochemistry. Enantiomers often exhibit divergent biological activities or catalytic efficiencies.

Substituted Phenyl Analogs

(S)-2-(4-Methoxyphenyl)pyrrolidine Hydrochloride

- Molecular Formula: C₁₁H₁₆ClNO

- Key Differences : Replaces the diphenylmethoxy group with a single 4-methoxyphenyl substituent.

- Impact: Reduced steric bulk may lower catalytic efficiency in sterically demanding reactions.

(S)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride

- Molecular Formula : C₁₀H₁₃Cl₂N

- Key Differences : Substitutes the methoxydiphenylmethyl group with a 3-chlorophenyl group.

- The smaller substituent may reduce steric hindrance compared to the target compound .

Piperidine vs. Pyrrolidine Core: 4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO•HCl

- Key Differences : Uses a six-membered piperidine ring instead of pyrrolidine.

- Impact : Piperidine’s reduced ring strain and lower basicity (pKa ~11 vs. pyrrolidine’s ~10) may influence reactivity in acid-catalyzed processes. The diphenylmethoxy group mirrors the target compound’s substituent, but the larger ring size alters conformational flexibility .

Silicon-Substituted Analogs

Compounds like (S)-2-(triphenylsilyl)pyrrolidinium perchlorate feature a silicon-based substituent instead of methoxydiphenylmethyl.

Substituent Position and Functional Group Variations

2-(2-Methoxyphenyl)pyrrolidine Hydrochloride

- Key Differences : Methoxy group at the phenyl ring’s 2-position instead of diphenylmethoxy.

(2S-4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine Hydrochloride

Structural and Functional Comparison Table

Preparation Methods

Chiral Pyrrolidine Core Formation and Functionalization

The core pyrrolidine ring is functionalized with the methoxydiphenylmethyl group through nucleophilic substitution or condensation reactions. A typical approach involves:

- Starting with (S)-2-(Methoxydiphenylmethyl)amine or a related intermediate.

- Reacting with pyrrolidine or its derivatives under controlled conditions.

- Use of solvents such as dichloromethane or toluene to facilitate the reaction.

- Employing bases like triethylamine to neutralize acids formed and drive the reaction forward.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Condensation | (S)-2-(Methoxydiphenylmethyl)amine + pyrrolidine + base | Dichloromethane, Toluene | Room temp to reflux | Base: triethylamine; controlled addition |

| Tosylation | Tosyl chloride or methyl-p-tolylsulfonate + DEAD | Toluene or similar | 0–5 °C initially, then RT | Condensing agent DEAD controls reaction rate |

| Decarboxylation | Anhydrous conditions, heating | Cyclohexanol preferred | 140–150 °C, 12–18 h | Removes carboxyl groups, prepares reactive sites |

| Hydrolysis | Lithium hydroxide in methanol | Methanol | Room temperature, 5 h | Converts esters to alcohols or amines |

| Salt formation | HCl acid treatment | Suitable solvent (e.g., acetone) | Room temperature | Forms hydrochloride salt for stability |

| Purification | Crystallization, chromatography | Various | Ambient | Ensures > 89% purity |

Research Findings and Yields

- The condensation and tosylation steps are critical for stereochemical integrity and yield.

- Typical yields for key intermediates range from 60% to 70%, with HPLC purities around 89% or higher after purification.

- The use of phase transfer catalysts (e.g., tetra-n-butyl ammonium bromide) can improve reaction rates and selectivity in condensation steps.

- Avoidance of strong bases like sodium hydride in large-scale processes is preferred for safety and scalability.

- The multi-step synthesis requires careful control of temperature and reagent addition to minimize side reactions and maximize enantiomeric excess.

Comparative Notes on Preparation Approaches

| Feature | Traditional Batch Synthesis | Improved Process (Patent WO2009125426) |

|---|---|---|

| Tosylation | Performed in separate steps, longer reaction times | In-situ tosylation after decarboxylation, saving time |

| Use of Condensing Agents | Concentrated DEAD, explosive risk | Dilute DEAD, safer and more controlled |

| Base for Condensation | Sodium hydride (hazardous) | Potassium carbonate or bicarbonate (safer) |

| Solvent Handling | Difficult solvents like cyclohexanol | Use of safer solvents like toluene, acetonitrile |

| Yield and Purity | Moderate yields, cumbersome purification | Higher yields, streamlined purification |

Q & A

Q. How can the synthesis of (S)-2-(Methoxydiphenylmethyl)pyrrolidine hydrochloride be optimized for improved yield and enantiomeric purity?

Methodological Answer:

- Reaction Optimization : Use palladium-catalyzed cross-coupling reactions to introduce the methoxydiphenylmethyl group, as demonstrated in analogous pyrrolidine syntheses . Adjust solvent polarity (e.g., dichloromethane vs. THF) to enhance intermediate stability.

- Chiral Resolution : Employ chiral auxiliaries or asymmetric hydrogenation with Ru-BINAP catalysts to improve enantiomeric excess (ee). Purification via recrystallization in ethanol/water mixtures can isolate the desired enantiomer .

- Yield Enhancement : Monitor reaction progress via TLC or HPLC to minimize side products. Optimize stoichiometric ratios (e.g., 1.2 equivalents of methoxydiphenylmethyl chloride) to drive completion .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H-NMR and C-NMR to confirm the presence of methoxydiphenylmethyl and pyrrolidine moieties. NOESY experiments can resolve stereochemical assignments .

- Chiral HPLC : Utilize a Chiralpak® AD-H column with hexane/isopropanol (90:10) to determine enantiomeric purity. Compare retention times with racemic standards .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while LC-MS identifies trace impurities (>95% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between enantiomers of this compound?

Methodological Answer:

- Enantiomer-Specific Assays : Test (S)- and (R)-enantiomers separately in receptor-binding assays (e.g., GPCRs) to isolate stereospecific effects. Use β-arrestin recruitment assays to confirm target engagement .

- Purity Verification : Re-analyze enantiomer batches via chiral HPLC to rule out cross-contamination. Even 2% impurity of the opposite enantiomer can skew activity results .

- Computational Modeling : Perform molecular docking studies (e.g., Schrödinger Suite) to predict binding affinities. Compare with empirical IC values to validate models .

Q. What strategies are effective for analyzing genotoxic impurities in this compound?

Methodological Answer:

- LC-MS/MS Quantification : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to detect impurities like alkyl chlorides at ppm levels. Validate methods per ICH M7 guidelines .

- Sample Preparation : Employ solid-phase extraction (SPE) to concentrate impurities. Spike samples with deuterated internal standards (e.g., d-methoxydiphenylmethyl chloride) for accurate quantification .

- Limit Setting : Calculate permitted daily exposure (PDE) for impurities using toxicological data (e.g., Ames test results). Set thresholds below 1.5 μg/day for genotoxicants .

Q. How does structural modification of the pyrrolidine ring influence the compound's pharmacokinetic properties?

Methodological Answer:

- SAR Studies : Synthesize analogs with substituents like fluorine or methyl groups at the 3-position of the pyrrolidine ring. Assess logP (via shake-flask method) and metabolic stability (human liver microsomes) .

- CYP450 Inhibition : Screen analogs for CYP3A4/2D6 inhibition using fluorogenic substrates. Prioritize derivatives with IC >10 μM to reduce drug-drug interaction risks .

- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (P). Correlate with molecular weight and polar surface area (PSA) to optimize bioavailability .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?

Methodological Answer:

- Solvent Screening : Conduct parallel solubility tests in PBS (pH 7.4), DMSO, and ethanol. Use dynamic light scattering (DLS) to detect aggregation at concentrations >1 mM .

- pH-Dependent Solubility : Titrate the hydrochloride salt to freebase (pH >10) and measure solubility shifts. Adjust formulation strategies (e.g., nanocrystal dispersion) for poorly soluble forms .

- Cross-Validation : Compare results with analogs like (S)-2-(2-methoxyphenyl)pyrrolidine hydrochloride, which exhibits similar solubility trends due to shared structural motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.